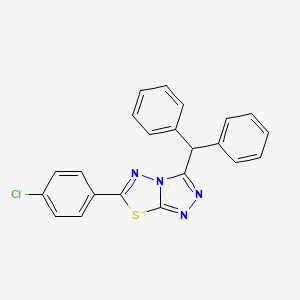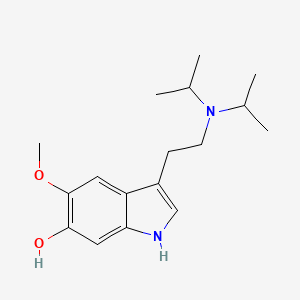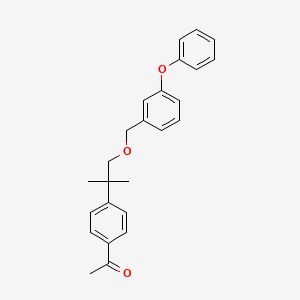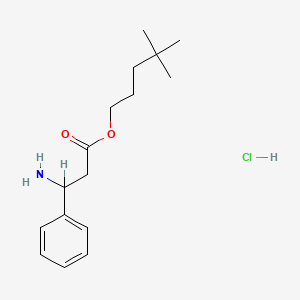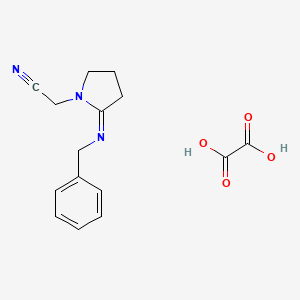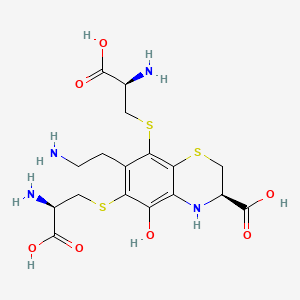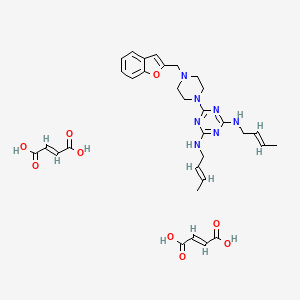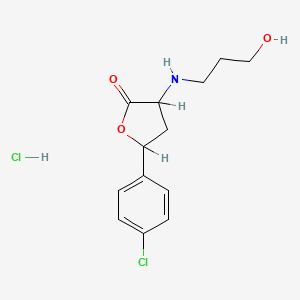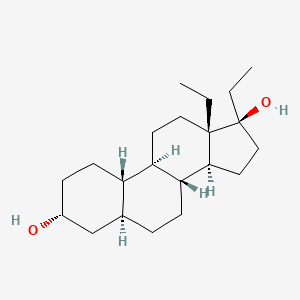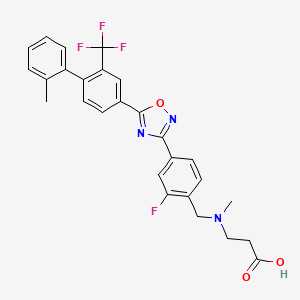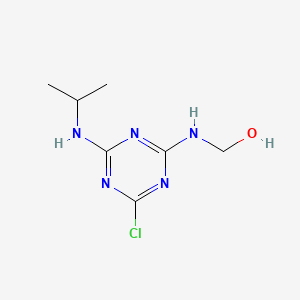
2-Chloro-4-((hydroxymethyl)amino)-6-(isopropylamino)-s-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-((hydroxymethyl)amino)-6-(isopropylamino)-s-triazine is a chemical compound belonging to the class of s-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of this compound includes a triazine ring substituted with chloro, hydroxymethylamino, and isopropylamino groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((hydroxymethyl)amino)-6-(isopropylamino)-s-triazine typically involves the following steps:
Starting Materials: The synthesis begins with cyanuric chloride, which is a common precursor for triazine derivatives.
Substitution Reactions: The first step involves the substitution of one chlorine atom in cyanuric chloride with an isopropylamine group under controlled conditions.
Hydroxymethylation: The second substitution involves the introduction of a hydroxymethylamino group. This can be achieved by reacting the intermediate product with formaldehyde and an appropriate amine under basic conditions.
Final Product: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
2-Chloro-4-((hydroxymethyl)amino)-6-(isopropylamino)-s-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxymethylamino group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert it to primary amines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triazine ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted triazines depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Hydrolysis: Breakdown products of the triazine ring.
科学的研究の応用
2-Chloro-4-((hydroxymethyl)amino)-6-(isopropylamino)-s-triazine has several scientific research applications:
Agriculture: Used as a herbicide to control weed growth in crops.
Pharmaceuticals: Investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: Utilized in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Environmental Science: Studied for its role in the degradation of pollutants and its impact on ecosystems.
作用機序
The mechanism of action of 2-Chloro-4-((hydroxymethyl)amino)-6-(isopropylamino)-s-triazine involves its interaction with specific molecular targets:
Herbicidal Action: Inhibits photosynthesis in plants by binding to the D1 protein in the photosystem II complex, leading to the disruption of electron transport and energy production.
Antimicrobial Action: Interferes with the synthesis of nucleic acids and proteins in microorganisms, leading to cell death.
Anticancer Action: Induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
類似化合物との比較
Similar Compounds
Atrazine: Another s-triazine herbicide with similar herbicidal action but different substituents.
Simazine: Similar to atrazine, used as a herbicide with a different substitution pattern.
Cyanuric Chloride: A precursor for various triazine derivatives, including 2-Chloro-4-((hydroxymethyl)amino)-6-(isopropylamino)-s-triazine.
Uniqueness
This compound is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity. Its hydroxymethylamino and isopropylamino groups provide versatility in chemical modifications and applications, distinguishing it from other triazine derivatives.
特性
CAS番号 |
29450-57-5 |
|---|---|
分子式 |
C7H12ClN5O |
分子量 |
217.66 g/mol |
IUPAC名 |
[[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]methanol |
InChI |
InChI=1S/C7H12ClN5O/c1-4(2)10-7-12-5(8)11-6(13-7)9-3-14/h4,14H,3H2,1-2H3,(H2,9,10,11,12,13) |
InChIキー |
HMCLDNOCDXUQBE-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=NC(=NC(=N1)NCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-but-2-enedioic acid;1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B12754904.png)
